molecular formula C6H12O4 B024345 Tyvelose CAS No. 5658-12-8

Tyvelose

Cat. No.: B024345
CAS No.: 5658-12-8
M. Wt: 148.16 g/mol
InChI Key: FDWRIIDFYSUTDP-UHFFFAOYSA-N
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Safety and Hazards

The safety data sheet for Tyvelose suggests using NIOSH approved respirator, safety glasses, and compatible chemical-resistant gloves as conditions warrant . It is recommended to use process enclosures, local exhaust ventilation, or other engineering controls to control airborne levels .

Future Directions

The carbohydrate epitope tyvelose confers the immunodominance to surface and E/S ML antigens . Anti-tyvelose antibodies inhibit parasite invasion of an in vitro model of epithelial cells . Therefore, the design of multi-epitope vaccines and the use of adjuvants or immunomodulatory molecules capable to polarize the immune response to a Th2-type-protective response are discussed as imperative elements of modern vaccines .

Mechanism of Action

Ascarylose, also known as Tyvelose, is a compound that plays a significant role in the biological activities of nematodes. This compound is an integral part of ascaroside pheromones, which are evolutionarily conserved and play a crucial role in the development, lifespan, propagation, and stress response of nematodes .

Target of Action

The primary targets of Ascarylose are the G protein-coupled receptors SRBC-64/66, SRG-36/37, and DAF-37/38 . These receptors function as putative pheromone receptors and play a significant role in the pleiotropic neuronal functions of ascaroside pheromones .

Mode of Action

Ascarylose interacts with its targets by binding to these G protein-coupled receptors. This interaction triggers a series of biochemical reactions that lead to various physiological changes . The compound’s mode of action is concentration and stage-dependent, leading to diverse effects .

Biochemical Pathways

The biosynthesis of Ascarylose starts with the conjugation of ascarylose to very long-chain fatty acids. These are then processed via peroxisomal β-oxidation to yield diverse ascaroside pheromones . This process involves the acyl-CoA oxidases ACOX-1.1 and ACOX-3 .

Pharmacokinetics

It is known that the compound’s bioavailability is influenced by the length and structure of the fatty acid side chains attached to the ascarylose sugar .

Result of Action

The action of Ascarylose leads to various molecular and cellular effects. These include dauer induction, lifespan extension, repulsion, aggregation, mating, foraging, and detoxification . The specific effect depends on the concentration and stage of the nematode’s life cycle .

Action Environment

Environmental factors such as temperature shifts, biological stimuli, or nutritional changes can influence the action, efficacy, and stability of Ascarylose . For example, in response to starvation, C. elegans can dynamically tailor the fatty-acid side chains of the indole-3-carbonyl (IC)-modified ascarosides it has produced .

Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of tyvelose involves a series of enzymatic reactions. One of the key enzymes is CDP-tyvelose 2-epimerase, which catalyzes the conversion of CDP-D-paratose to CDP-D-tyvelose . The reaction conditions typically involve the presence of NAD+ as a cofactor and optimal activity is observed at a pH of 9.5 and a temperature of 70°C .

Industrial Production Methods: Industrial production of this compound is not widely established due to its rarity and specific biological origin. it can be synthesized in laboratory settings using bacterial cultures that naturally produce this sugar. The process involves the extraction and purification of the sugar from bacterial lipopolysaccharides .

Chemical Reactions Analysis

Types of Reactions: Tyvelose undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the primary reactions is the epimerization of sugar nucleotides, which is central to the structural diversification of monosaccharide building blocks .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include cytidine diphosphate (CDP), glucose-1-phosphate, and magnesium CTP. The reactions are typically carried out under controlled pH and temperature conditions to ensure optimal enzyme activity .

Major Products Formed: The major products formed from the reactions involving this compound include CDP-D-glucose and CDP-D-mannose. These products are intermediates in the biosynthesis of bacterial polysaccharides .

Comparison with Similar Compounds

Tyvelose is similar to other 3,6-dideoxyhexoses such as abequose and paratose. These sugars share a common structural motif but differ in their specific functional groups and biological roles . This compound is unique in its specific incorporation into the O-antigens of certain pathogenic bacteria, which distinguishes it from other similar compounds .

List of Similar Compounds:
  • Abequose
  • Paratose
  • Ascarylose

This compound’s unique role in bacterial pathogenicity and its specific enzymatic synthesis pathways make it a compound of significant interest in microbiological and biochemical research.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Tyvelose involves the conversion of D-mannose to Tyvelose through a series of chemical reactions.", "Starting Materials": [ "D-mannose", "Sodium borohydride", "Sodium hydroxide", "Methanol", "Acetic acid", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: D-mannose is treated with sodium borohydride in methanol to reduce the aldehyde group to a primary alcohol.", "Step 2: The resulting product is then treated with sodium hydroxide in water to form the corresponding alkoxide.", "Step 3: Acetic acid is added to the reaction mixture to protonate the alkoxide and form the corresponding acetate ester.", "Step 4: The acetate ester is then hydrolyzed with hydrochloric acid to yield Tyvelose." ] }

CAS No.

5658-12-8

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

IUPAC Name

6-methyloxane-2,4,5-triol

InChI

InChI=1S/C6H12O4/c1-3-6(9)4(7)2-5(8)10-3/h3-9H,2H2,1H3

InChI Key

FDWRIIDFYSUTDP-UHFFFAOYSA-N

Isomeric SMILES

C[C@@H]1[C@H](C[C@@H](C(O1)O)O)O

SMILES

CC(C(CC(C=O)O)O)O

Canonical SMILES

CC1C(C(CC(O1)O)O)O

Appearance

Assay:≥95%A crystalline solid

Synonyms

3,6-Dideoxy-D-arabino-hexose;  3,6-Dideoxy-D-mannose;  D-Tyvelose; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is tyvelose and where is it found in nature?

A1: this compound (3,6-dideoxy-D-arabino-hexose) is a rare sugar belonging to the 3,6-dideoxyhexose family. It is found in the O-antigen of lipopolysaccharides (LPS) in certain Gram-negative bacteria, such as some Salmonella species [, , , , , , , ] and Yersinia pseudotuberculosis []. Interestingly, this compound is also found in the N-glycans of the parasitic nematode Trichinella spiralis [, , , , , , , , , , , , ].

Q2: How does the presence of this compound in the O-antigen of Salmonella affect its susceptibility to colistin?

A2: Salmonella strains belonging to group D, which possess this compound in their O-antigen, exhibit a degree of intrinsic resistance to colistin []. Studies suggest that the specific structure of the O-antigen, particularly the presence of this compound as opposed to abequose found in group B Salmonella, might hinder the colistin molecule from effectively reaching its target on the bacterial membrane [].

Q3: Can the O-antigen of Salmonella be modified to alter its susceptibility to colistin?

A3: Yes, genetic manipulations that alter the O-antigen structure can impact colistin susceptibility. Replacing the rfbJ gene (encoding abequose synthase) in a group B Salmonella with the rfbSE genes (encoding enzymes for cytidine diphosphate-tyvelose synthesis) from a group D Salmonella resulted in decreased susceptibility to colistin []. This further supports the role of the this compound-containing O-antigen in conferring colistin resistance.

Q4: What role does this compound play in the parasitic nematode Trichinella spiralis?

A4: this compound is a key component of the glycans found on the surface and secreted glycoproteins of Trichinella spiralis larvae [, , , ]. These glycoproteins, known as TSL-1 antigens, are highly immunogenic and elicit a strong antibody response in infected hosts [, ].

Q5: How do antibodies against this compound-containing glycans protect against Trichinella spiralis infection?

A5: Monoclonal antibodies specific for this compound-containing glycans on TSL-1 antigens have been shown to protect against T. spiralis infection in several ways [, , ]. These include:

  • Exclusion of larvae from host cells: Antibodies can physically block larval invasion by forming immune complexes on the larval surface, a phenomenon known as "cephalic caps" [].
  • Encumbrance of larval migration: Antibodies can hinder larval movement within epithelial tissues, preventing them from establishing a niche [].
  • Inhibition of parasite development: Antibody binding may interfere with essential parasite functions required for molting and further development [].

Q6: What is the significance of the anomeric configuration of this compound in T. spiralis glycans?

A6: Research indicates that the this compound residues in T. spiralis glycans are predominantly β-linked []. This is significant because monoclonal antibodies raised against T. spiralis antigens exhibit preferential binding to synthetic oligosaccharides containing β-linked this compound, rather than those with α-linked this compound []. This highlights the importance of the β-anomeric configuration for antibody recognition and immune responses against T. spiralis.

Q7: Can synthetic this compound-containing antigens be used for diagnosing trichinellosis?

A7: Yes, synthetic antigens containing the this compound-GalNAc disaccharide have been successfully employed in enzyme-linked immunosorbent assays (ELISAs) for the diagnosis of trichinellosis in swine [, ]. These assays have shown promising sensitivity and specificity, offering a potentially valuable alternative to traditional diagnostic methods using crude parasite extracts.

Q8: What is the role of CDP-tyvelose epimerase in this compound biosynthesis?

A8: CDP-tyvelose epimerase is an enzyme that catalyzes the final step in the biosynthesis of CDP-tyvelose in certain bacteria like Salmonella [, , , ]. This enzyme facilitates the conversion of CDP-paratose to CDP-tyvelose, which is then utilized for the assembly of O-antigen repeating units in LPS [, , , ].

Q9: Have any promiscuous CDP-tyvelose epimerase enzymes been discovered?

A10: Yes, a CDP-tyvelose 2-epimerase from Thermodesulfatator atlanticus (TaTyvE) has been shown to catalyze C-2 epimerization not only in CDP-glucose but also in other nucleotide (UDP, GDP, ADP, and TDP)-activated forms of D-glucose []. This promiscuity makes TaTyvE and similar enzymes potentially valuable tools for the synthesis of various sugar nucleotides.

Q10: Can CDP-tyvelose epimerases be engineered for improved activity?

A11: Research has demonstrated that engineering CDP-tyvelose epimerases can enhance their catalytic efficiency. For instance, a quadruple variant of a TyvE-like enzyme showed a 70-fold improvement in catalytic efficiency on UDP-glucose compared to the wild-type TaTyvE []. This highlights the potential for protein engineering to optimize these enzymes for biotechnological applications.

Q11: Are there any known mutations in the rfbE gene (encoding CDP-tyvelose epimerase) that affect O-antigen structure in Salmonella?

A12: Yes, a point mutation (G→T) at position +694 in the rfbE gene of a Salmonella Typhi variant was found to cause an amino acid substitution (Gly→Cys) []. This mutation is believed to reduce the catalytic activity of the CDP-tyvelose epimerase, leading to the unusual presence of both O2 and O9 antigens in the isolate [].

Q12: What is the significance of α-D-glucose-1-phosphate cytidylyltransferase in this compound biosynthesis?

A13: This enzyme catalyzes the first committed step in CDP-tyvelose biosynthesis, converting α-D-glucose 1-phosphate and CTP to CDP-D-glucose [, ]. The Salmonella typhi enzyme functions as a hexamer and utilizes a sequential, rather than a Bi Bi ping-pong, mechanism []. This enzyme is essential for initiating the this compound biosynthetic pathway and is therefore a potential drug target for controlling pathogens that utilize this compound.

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